

A Comparative Guide to the Copolymerization of Acrylonitrile with Other Vinyl Monomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acrylonitrile**

Cat. No.: **B1666552**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (AN) is a versatile monomer that is widely used in the production of a variety of copolymers with tailored properties. The incorporation of AN into a polymer chain can significantly enhance its thermal stability, chemical resistance, and mechanical strength. This guide provides an objective comparison of the copolymerization of **acrylonitrile** with several common vinyl monomers, supported by experimental data, to aid in the selection of appropriate comonomers for specific research and development applications.

Copolymerization Reactivity and Composition

The behavior of a copolymerization reaction and the resulting copolymer composition are primarily governed by the monomer reactivity ratios, r_1 and r_2 . These ratios describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.

- $r_1 > 1$: The growing chain ending in monomer 1 (M_1) preferentially adds M_1 .
- $r_1 < 1$: The growing chain ending in M_1 preferentially adds monomer 2 (M_2).
- $r_1 \approx 1$: The growing chain shows little preference.
- $r_1 \approx 0$: The growing chain exclusively adds M_2 .

The product of the reactivity ratios ($r_1 * r_2$) indicates the tendency towards a particular copolymer structure:

- $r_1 * r_2 \approx 1$: Ideal or random copolymerization.
- $r_1 * r_2 \approx 0$: Tendency towards alternating copolymerization.
- $r_1 * r_2 > 1$: Tendency towards block copolymerization (rare in free radical polymerization).

Below is a summary of the reactivity ratios for the copolymerization of **acrylonitrile** (M_1) with various vinyl monomers (M_2).

Comonomer (M_2)	r_1 (Acrylonitrile)	r_2 (Comonomer)	$r_1 * r_2$	Copolymer Type Tendency
Styrene	0.04[1]	0.40[1]	0.016	Alternating
Methyl Methacrylate	0.15[1]	1.22[1]	0.183	Random/Alternati ng
Vinyl Acetate	4.2[1]	0.05[1]	0.21	Random/Blocky (of AN)
Butadiene	0.02[1]	0.3[1]	0.006	Alternating
Vinyl Chloride	2.7[1]	0.04[1]	0.108	Random/Blocky (of AN)
Methyl Acrylate	1.29[2]	0.96[2]	1.24	Ideal/Random

Performance Comparison of Acrylonitrile Copolymers

The choice of comonomer has a profound impact on the physical and chemical properties of the resulting **acrylonitrile** copolymer. The following tables summarize key performance metrics for copolymers of **acrylonitrile** with styrene, butadiene, and vinyl acetate.

Thermal Properties

Copolymer System	Acrylonitrile Content (wt%)	Glass Transition Temperature (T _g)	Decomposition Temperature (TGA)
Styrene-Acrylonitrile (SAN)	20-30[3]	>100 °C[3]	Degradation begins around 360°C[4]
Acrylonitrile-Butadiene (NBR)	Varies	Dependent on AN content	Degradation pattern similar to polybutadiene[5]
Acrylonitrile-Vinyl Acetate	Varies	-	Increased thermal stability over PAN[6]

Mechanical Properties

Copolymer System	Acrylonitrile Content (wt%)	Tensile Strength	Impact Strength	Hardness/Rigidity
Styrene-Acrylonitrile (SAN)	20-40[7]	High[8]	Brittle[3]	High[7]
Acrylonitrile-Butadiene (NBR)	Higher AN% increases abrasion resistance[9]	Good[9]	Tough	Varies with AN content[9]
Acrylonitrile-Butadiene-Styrene (ABS)	15-35[10][11]	High[12]	Excellent[10][12]	High[10][12]

Experimental Protocols

Determination of Copolymer Composition by ¹H NMR Spectroscopy

Objective: To determine the molar ratio of monomer units in the copolymer.

Procedure:

- Sample Preparation: Dissolve 10-20 mg of the purified and dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[13]
- Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]
- Data Analysis:
 - Identify characteristic peaks for each monomer unit that do not overlap.
 - Integrate the area under these characteristic peaks.
 - Calculate the molar ratio of the monomers by dividing the integral value by the number of protons contributing to the signal.[14][15]

Thermal Analysis: DSC and TGA

Objective: To determine the glass transition temperature (T_g) and thermal stability of the copolymer.

Differential Scanning Calorimetry (DSC):

- Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.[13]
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The T_g is identified as a step-change in the heat flow curve.[13]

Thermogravimetric Analysis (TGA):

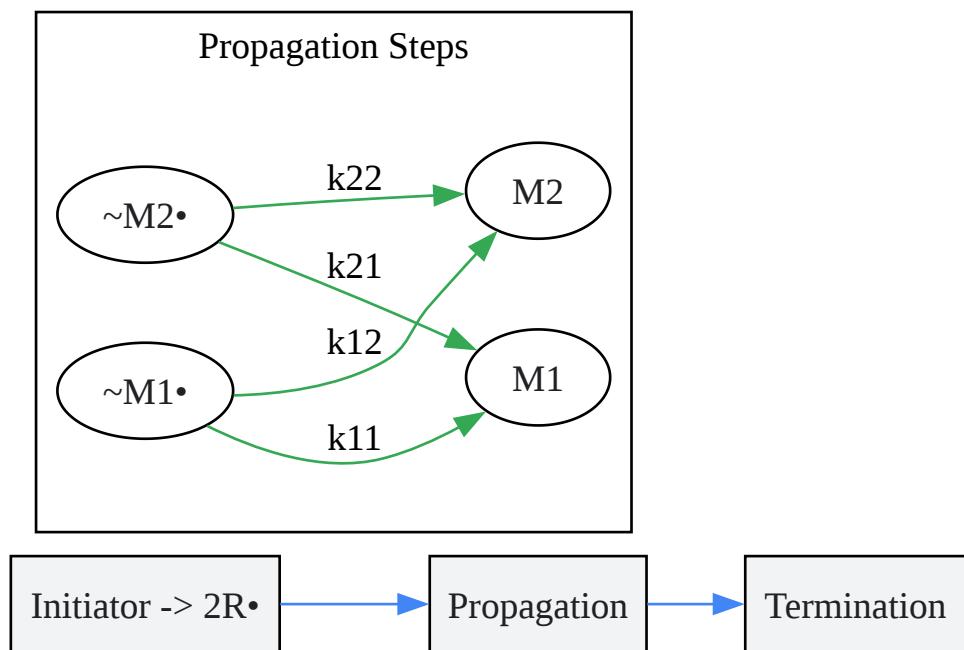
- Sample Preparation: Place 5-10 mg of the copolymer into a TGA pan.[13]
- Instrument Setup: Place the pan in the TGA furnace.
- Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere

(e.g., nitrogen).[13] The onset of weight loss indicates the beginning of thermal decomposition.[16]

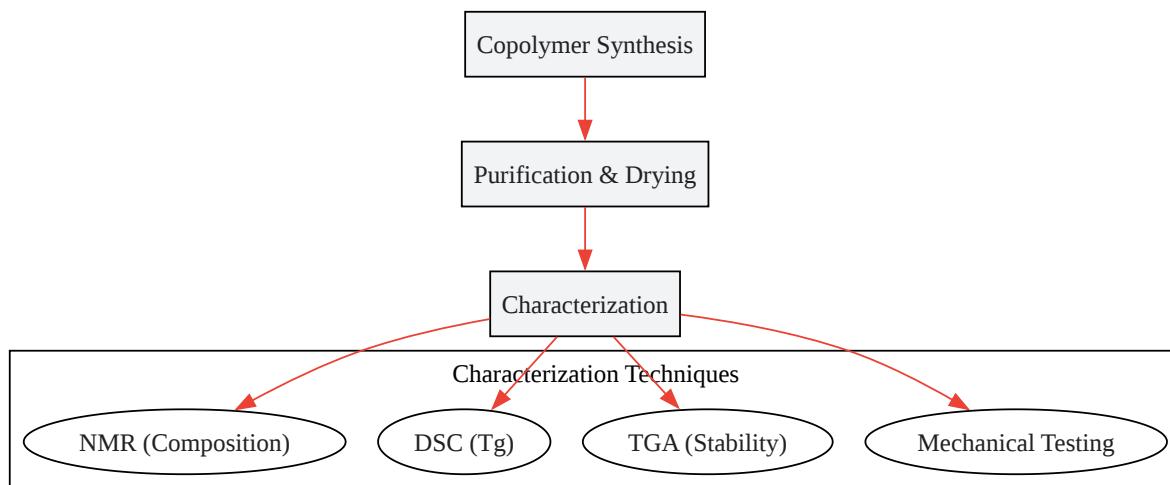
Mechanical Testing

Tensile Properties (ASTM D638):

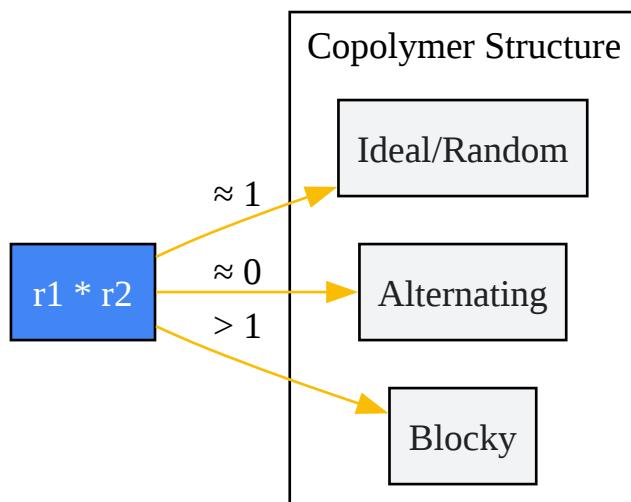
- Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[7][9][17]
- Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a specified rate until the specimen fails.[3]
- Data Analysis: Calculate tensile strength, elongation at break, and tensile modulus from the stress-strain curve.[3]


Flexural Properties (ASTM D790):

- Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.[18][19]
- Testing: Place the specimen on two supports and apply a load to the center (3-point bending) at a specified rate until the specimen breaks or reaches 5% strain.[18][20][21]
- Data Analysis: Calculate flexural strength and flexural modulus.[22]


Izod Impact Strength (ASTM D256):

- Specimen Preparation: Prepare notched rectangular specimens according to ASTM D256.[6][23][24]
- Testing: Clamp the specimen vertically in an Izod impact tester. Release a pendulum of a specified weight to strike the notched side of the specimen.[23][25][26]
- Data Analysis: The energy absorbed to fracture the specimen is the Izod impact strength, typically expressed in J/m or ft-lb/in.[23]


Visualizations

Caption: Free radical copolymerization mechanism.

Caption: General experimental workflow.

[Click to download full resolution via product page](#)

Caption: Interpretation of reactivity ratio product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Table 4-1. Typical Monomer Reactivity Ratios Monomer | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. scribd.com [scribd.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. zwickroell.com [zwickroell.com]

- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 11. The Comparison of the Mechanical Characteristics of ABS Using Three Different Plastic Production Techniques [scirp.org]
- 12. specialchem.com [specialchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. infinitalab.com [infinitalab.com]
- 18. micomlab.com [micomlab.com]
- 19. boundengineering.com [boundengineering.com]
- 20. zwickroell.com [zwickroell.com]
- 21. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 22. testresources.net [testresources.net]
- 23. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 24. sciteq.com [sciteq.com]
- 25. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 26. zwickroell.com [zwickroell.com]
- To cite this document: BenchChem. [A Comparative Guide to the Copolymerization of Acrylonitrile with Other Vinyl Monomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666552#comparing-acrylonitrile-with-other-vinyl-monomers-in-copolymerization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com